![molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1](/img/structure/B1449813.png)
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol
Overview
Description
This compound, also known as Erlotinib , is a quinazoline compound with a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions . It has a molecular weight of 393.44 .
Molecular Structure Analysis
The linear formula of this compound is C22H23N3O4 . The structure includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core are a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Scientific Research Applications
1. Synthesis and Purification Techniques
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol, as a variant of erlotinib hydrochloride, has been studied for optimized synthesis and purification. A study by Zhang and Zha (2013) demonstrated the use of piperazine in a nucleophilic substitution reaction to transform an intermediate byproduct, resulting in highly pure erlotinib hydrochloride with low impurity content (Zhang & Zha, 2013).
2. Molecular Characterization and Derivative Synthesis
Research has also focused on the synthesis and characterization of quinazoline derivatives, including those related to 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol. For instance, Yan, Huang, and Zhang (2013) synthesized and characterized various quinazoline derivatives, providing insights into their structural properties (Yan, Huang, & Zhang, 2013).
3. Multicomponent Crystals
Sridhar et al. (2010) investigated the crystallization of erlotinib, closely related to the compound . They studied its formation as multicomponent crystals, examining the intermolecular interactions and hydrogen-bonding networks that influence the crystal packing (Sridhar et al., 2010).
4. Antimicrobial Properties
Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone derivatives. Their research highlighted the development of novel antimicrobial agents based on quinazolinone structures, demonstrating their effectiveness against various bacterial strains (Kapoor et al., 2017).
5. Antioxidant Properties
Mravljak et al. (2021) synthesized quinazolinone derivatives and evaluated their antioxidant properties using different methods. They found that certain structural modifications in the quinazolinone scaffold significantly enhanced antioxidant activity (Mravljak et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound isn’t provided in the search results, Erlotinib, a compound with a similar structure, is known to be a tyrosine kinase inhibitor . It’s possible that “4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol” may have a similar mechanism of action.
Safety and Hazards
properties
IUPAC Name |
4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXFNFMRVWNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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